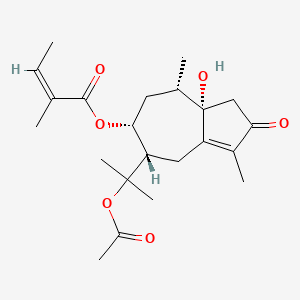
1beta-Hydroxytorilin
Descripción general
Descripción
1beta-Hydroxytorilin is a type of compound known as sesquiterpenoids . It is derived from the fruits of Torilis japonica . It has been found to exhibit cytotoxicity against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells .
Synthesis Analysis
The synthesis of IL-1β, which is predominantly produced by monocytes, macrophages, and dendritic cells, can be divided into several steps . The first step involves the synthesis of a biologically inactive IL-1β precursor by NF-κB binding to the consensus binding site to transcribe the IL-1β gene . The second step involves processing into mature, biologically active IL-1β by caspase-1 activated by a cytosolic activation platform called inflammasome .
Molecular Structure Analysis
The molecular formula of 1beta-Hydroxytorilin is C22H32O6 . Its molecular weight is 392.49 g/mol . The chemical name is [(5S,6R,8S,8aS)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate .
Physical And Chemical Properties Analysis
1beta-Hydroxytorilin appears as an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1beta-Hydroxytorilin exhibits complex properties that can be utilized in the field of pharmaceuticals. It has been found to exhibit cytotoxicity against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . This suggests potential applications in the development of new anticancer drugs.
Peptide-Based Hydrogels
While not directly linked to 1beta-Hydroxytorilin, research in the field of short to ultrashort peptide-based hydrogels has been expanding rapidly . Given the compound’s complex properties and potential for scientific research, it’s possible that it could be explored in this context, perhaps in the development of new hydrogel formulations.
Mecanismo De Acción
Target of Action
1beta-Hydroxytorilin is a sesquiterpenoid compound . It has been found to exhibit cytotoxicity against human A549, SK-OV-3, SK-MEL-2, and HCT15 tumor cells . .
Mode of Action
Its cytotoxic effects suggest that it may interact with cellular components or processes that are crucial for the survival and proliferation of cancer cells .
Biochemical Pathways
Given its cytotoxic effects, it is plausible that it may interfere with pathways related to cell survival, growth, and proliferation .
Result of Action
1beta-Hydroxytorilin has been found to exhibit cytotoxic effects against several human tumor cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT15 . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Direcciones Futuras
Research is ongoing to understand the immunomodulatory effects of IL-1β inhibition in patients with TNBC, and the potential synergism with ICB and other immunomodulatory drugs . IL-1β might prove to be a valuable target for both prevention and treatment of cancer and cancer therapy–related complications . Further studies are needed to provide a strong scientific rationale for the combination of IL-1β and immunotherapy in the neoadjuvant and metastatic setting for people with TNBC .
Propiedades
IUPAC Name |
[(5S,6R,8S,8aS)-5-(2-acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHITMOTGBUVPS-CKPVPAQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@]2(CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1beta-Hydroxytorilin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




